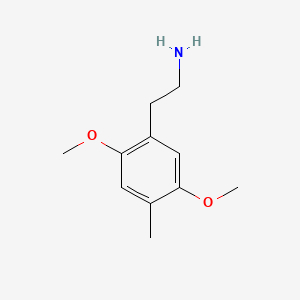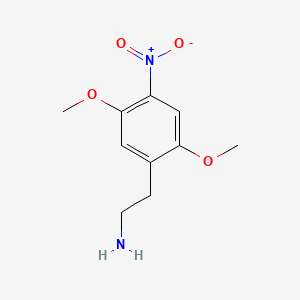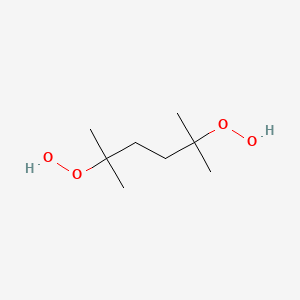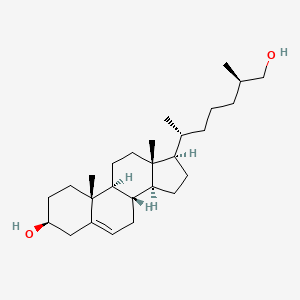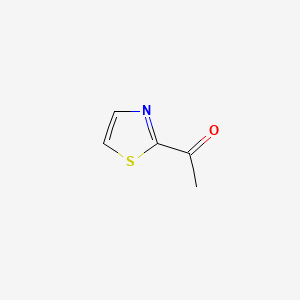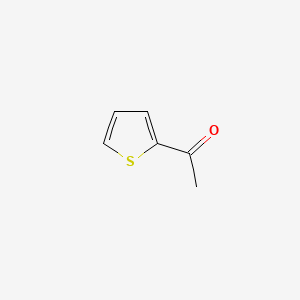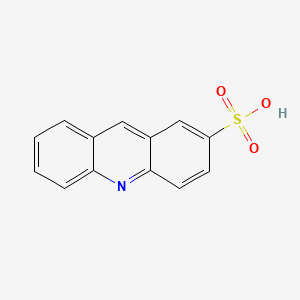
Acétate de 3,4-diméthylphényle
Vue d'ensemble
Description
“3,4-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as “3,4-Xylyl acetate” and "(3,4-dimethylphenyl) acetate" .
Synthesis Analysis
The synthesis of compounds similar to “3,4-Dimethylphenyl acetate” has been reported in the literature . For instance, one method involves heating the corresponding N-aryl-β-alanine or hydrochloride with urea and acetic acid .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethylphenyl acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H12O2/c1-7-4-5-10 (6-8 (7)2)12-9 (3)11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“3,4-Dimethylphenyl acetate” has a molecular weight of 164.20 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
Applications De Recherche Scientifique
Synthèse asymétrique en chimie verte
Acétate de 3,4-diméthylphényle: est utilisé en chimie verte pour la synthèse asymétrique de blocs de construction chiraux tels que le (S)-1-(3,4-diméthylphényl)éthanol. Ce composé est préparé en utilisant Saccharomyces cerevisiae comme biocatalyseur et des solvants eutectiques profonds naturels (NADES) comme solvants alternatifs . Le processus présente une haute énantiosélectivité et est évolutif, marquant une étape importante vers des applications industrielles durables.
Applications antimicrobiennes
Des dérivés de l'This compound ont montré des résultats prometteurs en termes d'activités antimicrobiennes. Des composés synthétisés à partir de cet acétate ont été testés contre diverses espèces bactériennes et des champignons, affichant une activité puissante comparable à celle de médicaments standard comme l'ampicilline et la gentamicine . Cela met en évidence son potentiel dans le développement de nouveaux agents antimicrobiens.
Synthèse organique et cyclisations
En synthèse organique, l'This compound sert de précurseur pour les réactions de cyclisation. Il est impliqué dans la synthèse de composés hétérocycliques complexes, qui sont cruciaux dans le développement de produits pharmaceutiques et d'agrochimiques . La polyvalence de ce composé dans les réactions de cyclisation souligne son importance en chimie synthétique.
Couplage croisé de Suzuki–Miyaura
Cet acétate est un réactif précieux dans les réactions de couplage croisé de Suzuki–Miyaura, une méthode largement appliquée pour la formation de liaisons carbone-carbone en chimie organique . Sa stabilité et sa tolérance aux groupes fonctionnels en font un candidat idéal pour la création de molécules organiques complexes, en particulier dans la synthèse pharmaceutique.
Photopolymérisation et électronique
This compound: est structurellement similaire à l'indane-1,3-dione, un composé utilisé en photopolymérisation et en électronique . Ses dérivés peuvent être utilisés dans la conception de colorants pour les cellules solaires, de photoinitiateurs pour la polymérisation et de chromophores pour les applications optiques non linéaires.
Modification chimique et réactions en cascade
Les dérivés du composé sont également utilisés dans les modifications chimiques et les réactions en cascade. Ces réactions sont essentielles pour la création de composés spiro et d'autres structures organiques complexes qui ont des applications en chimie médicinale et en électronique organique .
Biosensoriage et bio-imagerie
En raison de sa polyvalence structurale, l'This compound et ses dérivés peuvent être utilisés dans des applications de biosensoriage et de bio-imagerie. Ils peuvent être incorporés dans des capteurs et des agents d'imagerie, fournissant des outils précieux pour le diagnostic médical et la recherche .
Conception de molécules biologiquement actives
Enfin, l'This compound est un intermédiaire clé dans la conception de molécules biologiquement actives. Ses analogues structuraux se retrouvent dans les produits naturels et les médicaments, ce qui en fait un élément important dans la synthèse d'agents thérapeutiques .
Orientations Futures
Future research could focus on the synthesis, characterization, and application of “3,4-Dimethylphenyl acetate” and related compounds. For instance, N,N-dimethylformamide and N,N-dimethylacetamide have been used as reactants in the synthesis of a variety of compounds, highlighting the potential utility of similar compounds .
Mécanisme D'action
Target of Action
It’s known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
For instance, it might bind to the active site of an enzyme, altering its function .
Biochemical Pathways
It’s plausible that it could be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction, it may play a role in the formation of carbon–carbon bonds .
Propriétés
IUPAC Name |
(3,4-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOOTIKKICLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177136 | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22618-23-1 | |
| Record name | Phenol, 3,4-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-XYLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ73CN38JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



